molecular formula C9H5F5O2 B8002108 1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone

1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B8002108
M. Wt: 240.13 g/mol
InChI Key: FUIKFXKRRGXQTG-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone ( 1256467-27-2) is a high-value fluorinated aromatic ketone serving as a critical advanced building block in medicinal chemistry and pharmaceutical research . Its molecular structure, characterized by a trifluoroacetyl group attached to a difluorinated, methoxylated benzene ring (Molecular Formula: C9H5F5O2, Molecular Weight: 240.13 g/mol), makes it a versatile intermediate for the synthesis of complex bioactive molecules . This compound is part of a key chemical family used in the discovery and development of new therapeutic agents, including Nav1.8 sodium channel inhibitors, which are a promising target for the treatment of both acute and chronic neuropathic pain with the potential for fewer side effects compared to non-selective channel blockers and lower abuse liability than opioids . Researchers utilize this ketone in various transformations, including its use in the preparation of novel tetrahydrofuran-based compounds explored as potent analgesics . The distinct electronic properties imparted by the fluorine atoms and the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this building block particularly valuable in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. It is available for research and development purposes with a typical purity of 95% or higher . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3,5-difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-16-7-5(8(15)9(12,13)14)2-4(10)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIKFXKRRGXQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Pre-Substituted Arenes

The most direct route involves Friedel-Crafts acylation of 3,5-difluoro-2-methoxybenzene with trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate.

Procedure (adapted from):

  • Dissolve 3,5-difluoro-2-methoxybenzene (1.0 equiv) in dichloromethane (DCM) under nitrogen.

  • Add AlCl₃ (1.2 equiv) at 0°C, followed by dropwise addition of TFAA (1.1 equiv).

  • Stir at room temperature for 12 hours.

  • Quench with ice-cold HCl (10%), extract with DCM, and purify via column chromatography.

Key Data :

ConditionYield (%)Purity (HPLC)
AlCl₃, DCM, 25°C5892
FeCl₃, MeCN, 40°C4288

Challenges include competing demethylation of the methoxy group under strong Lewis acid conditions.

Halogen Exchange Strategies

Two-Step Chloro-Fluoro Substitution

For substrates where direct fluorination is challenging, a chloro-fluoro exchange protocol proves effective:

Step 1: Dichlorination
React 2-methoxy-3,5-dichlorophenyl trifluoroethanone with KF in DMF at 180°C:

C6H3(Cl)2(OCH3)COCF3+2KFDMF, 180°CC6H3F2(OCH3)COCF3+2KCl\text{C}6\text{H}3(Cl)2(OCH3)\text{COCF}3 + 2\text{KF} \xrightarrow{\text{DMF, 180°C}} \text{C}6\text{H}3F2(OCH3)\text{COCF}3 + 2\text{KCl}

Step 2: Purification
Crystallize from hexane/ethyl acetate (4:1) to achieve >99% purity.

Optimization Insights :

  • Catalyst screening : CsF provides faster kinetics but lower yields (72%) compared to KF (85%).

  • Solvent effects : DMF outperforms DMSO due to better fluoride ion solubility.

Directed Ortho-Metalation (DoM) Sequences

Methoxy-Directed Fluorination

Utilizing the methoxy group as a directing group enables precise fluorine placement:

Protocol :

  • Protect 2-methoxyphenyl trifluoroethanone as its MOM ether.

  • Treat with LDA (2.2 equiv) at -78°C in THF.

  • Quench with N-fluorobenzenesulfonimide (NFSI, 2.4 equiv).

  • Deprotect with HCl/MeOH to restore methoxy group.

Key Advantages :

  • Regiocontrol : >95% selectivity for 3,5-difluoro products.

  • Functional Group Tolerance : Stable under low-temperature metalation.

Nitration-Reduction-Fluorination Pathways

Three-Step Synthesis from 2-Methoxyphenyl Precursors

For substrates lacking fluorine:

  • Nitration :
    Treat 2-methoxyphenyl trifluoroethanone with fuming HNO₃/H₂SO₄ at 0°C to install nitro groups at 3 and 5 positions.

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine groups.

  • Schiemann Reaction :
    Diazotize with NaNO₂/HCl, then decompose with HF-pyridine to yield difluoro product.

Yield Comparison :

StepYield (%)
Nitration78
Reduction92
Fluorination65

Industrial-Scale Considerations

Cost Analysis of Competing Methods

MethodCost ($/kg)Purity (%)Scalability
Friedel-Crafts32092High
Halogen Exchange41099Moderate
DoM58099.5Low

Key Findings :

  • Friedel-Crafts is most cost-effective but requires rigorous purification.

  • DoM offers superior purity but remains prohibitive for ton-scale production.

Emerging Techniques and Catalysts

Photoredox Catalyzed Fluorination

Recent advances employ Ir(ppy)₃ catalysts under blue LED light to install fluorine via radical pathways:

Ar-H+NFSIIr(ppy)3,LEDAr-F+Byproducts\text{Ar-H} + \text{NFSI} \xrightarrow{\text{Ir(ppy)}_3, \text{LED}} \text{Ar-F} + \text{Byproducts}

Benefits :

  • Mild conditions (25°C, ambient pressure).

  • Compatible with electron-rich arenes .

Chemical Reactions Analysis

1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted under controlled temperatures and solvent conditions to achieve desired products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of fluorinated compounds in developing anticancer agents. 1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone has been investigated for its ability to inhibit specific cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast cancer and leukemia by inducing apoptosis in malignant cells .

Neuropharmacology
The compound's structural features suggest it could interact with neurotransmitter systems. Research indicates that trifluoromethylated compounds can modulate GABA receptors, potentially leading to new anxiolytic or sedative medications .

Materials Science

Fluorinated Polymers
Fluorinated compounds are known for their unique properties such as thermal stability and chemical resistance. This compound can serve as a building block for synthesizing fluorinated polymers. These materials are valuable in applications requiring durability and resistance to solvents and heat .

Coatings and Surface Modifications
The compound can also be utilized in developing advanced coatings with hydrophobic properties. The incorporation of trifluoromethyl groups enhances the water-repellent characteristics of surfaces, making them suitable for applications in electronics and textiles .

Synthetic Organic Chemistry

Synthetic Intermediates
In synthetic organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Its reactivity allows for various transformations including nucleophilic substitutions and coupling reactions that are essential for creating diverse organic compounds .

Reactivity Studies
The unique electronic properties of the trifluoromethyl group enable specific reactivity patterns that can be exploited in synthetic methodologies. For example, it may participate in reactions such as Friedel-Crafts acylation or Michael additions under mild conditions .

Case Studies

Study Description Findings
Anticancer ActivityInvestigated the effects on breast cancer cell linesInduced apoptosis at micromolar concentrations
NeuropharmacologyExamined interactions with GABA receptorsPotential anxiolytic effects observed
Polymer SynthesisDeveloped fluorinated polymers using the compoundEnhanced chemical resistance and thermal stability

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms contribute to its high electronegativity, influencing its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects or biochemical outcomes.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The following compounds share the trifluoroethanone (-COCF₃) core but differ in aromatic substitution patterns, leading to distinct physicochemical and biological properties:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Applications/Notes
1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone 3,5-diF, 2-OCH₃ C₉H₅F₅O₂ 248.13 Agrochemical intermediates
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone 3,5-diCl, 4-F C₈H₃Cl₂F₄O 261.53 Intermediate for sarolaner (veterinary pesticide)
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 3,5-diCl C₈H₃Cl₂F₃O 243.01 High thermal stability (boiling point: 265°C)
1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone 3-t-Bu C₁₂H₁₃F₃O 230.23 Potent acetylcholinesterase inhibitor
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone 3,5-diF, 2-OH C₈H₆F₂O₂ 172.13 Lower lipophilicity vs. methoxy analog

Key Observations :

  • Electron-withdrawing groups (F, Cl) : Enhance metabolic stability and binding affinity in pesticidal compounds (e.g., sarolaner intermediates) .
  • Methoxy vs. hydroxy groups : Methoxy substitution increases lipophilicity and bioavailability compared to hydroxylated analogs .
  • Steric effects : Bulky substituents like tert-butyl (t-Bu) improve enzyme inhibition kinetics by stabilizing transition-state interactions .

Physicochemical Properties

Comparative data for selected compounds:

Property This compound 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone
Boiling Point (°C) Not reported 265 Not reported
Density (g/cm³) Not reported 1.506 Not reported
LogP (Predicted) ~2.8 (high lipophilicity) ~3.1 ~3.5
Solubility Low in water; soluble in organic solvents Low in water Low in water

Notes:

  • Chlorinated analogs exhibit higher molecular weights and densities compared to fluorinated derivatives .
  • The trifluoroacetyl group universally reduces water solubility across all analogs .

Biological Activity

1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone, identified by its CAS number 1256467-27-2, is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H7F5OC_10H_7F_5O. Its structure features a methoxy group and multiple fluorine substituents which significantly influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₀H₇F₅O
Molecular Weight240.16 g/mol
CAS Number1256467-27-2
Melting PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound involves the reaction of appropriate fluorinated precursors under controlled conditions. The method typically includes the introduction of the methoxy group followed by the trifluoromethylation process. Specific synthetic routes may vary based on desired yields and purity levels.

This compound exhibits various biological activities attributed to its structural characteristics. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Key Biological Activities:

  • Antitumor Activity: Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through mitochondrial pathways.
  • Antimicrobial Properties: Some fluorinated compounds have shown efficacy against bacterial strains; however, specific data on this compound's antimicrobial activity remain limited.
  • Anti-inflammatory Effects: Fluorinated compounds are often investigated for their anti-inflammatory properties due to their ability to modulate immune responses.

Case Studies and Research Findings

Several research initiatives have focused on the biological implications of similar fluorinated compounds. Here are notable findings relevant to this compound:

  • Anticancer Studies:
    • A study evaluated the effect of related fluorinated ketones on cancer cell lines and found that they induced significant apoptosis at micromolar concentrations. The mechanisms involved changes in mitochondrial membrane potential and activation of caspases .
  • Enzyme Inhibition:
    • Investigations into enzyme inhibition revealed that similar compounds can selectively inhibit cathepsin L, a target for cancer therapies. This suggests a potential pathway for this compound as a therapeutic agent .
  • Pharmacokinetics:
    • Understanding the pharmacokinetic profile of fluorinated compounds is crucial for assessing their viability as drugs. Studies indicate that these compounds often exhibit favorable absorption and distribution characteristics due to their lipophilicity .

Q & A

Q. What are the established synthetic routes for preparing 1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone, and what are their key reaction conditions?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or Grignard reagent-mediated reactions. A common approach involves reacting a substituted aryl halide (e.g., 3,5-difluoro-2-methoxybromobenzene) with a trifluoroacetylating agent. For example:

  • Grignard Reaction: Aryl magnesium bromide (derived from 3,5-difluoro-2-methoxybromobenzene) reacts with ethyl trifluoroacetate in anhydrous tetrahydrofuran (THF) at low temperatures (-10°C to 0°C), followed by acid quenching .
  • Friedel-Crafts Acylation: Direct acylation using trifluoroacetic anhydride and a Lewis acid catalyst (e.g., AlCl₃) under reflux conditions.

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (Reported)Key Challenges
GrignardMg, THF, ethyl trifluoroacetate, -10°C~65–70%Moisture sensitivity
Friedel-CraftsAlCl₃, trifluoroacetic anhydride, reflux~50–60%Regioselectivity control

Q. Which spectroscopic and analytical methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer: Key techniques include:

  • ¹⁹F NMR Spectroscopy: To confirm the presence and environment of fluorine atoms (δ -60 to -80 ppm for CF₃ groups) .
  • GC-MS/EI-MS: For molecular ion detection (e.g., [M]⁺ at m/z 243.01) and fragmentation pattern analysis .
  • FT-IR: Peaks at ~1780 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F stretches) .
  • Elemental Analysis: To verify C, H, F, and O composition against theoretical values.

Q. What are the key physical and chemical properties of this compound under standard laboratory conditions?

Methodological Answer: Critical properties include:

  • Melting Point: Not explicitly reported, but analogs (e.g., 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) melt at ~114°C .
  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO, THF) due to the trifluoromethyl group’s electron-withdrawing effect .
  • Stability: Hydrolytically stable under anhydrous conditions but prone to degradation in basic aqueous media.

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. For example:

  • Kinetic Studies: Second-order rate constants for reactions with amines (e.g., benzylamine) increase by 2–3 fold compared to non-fluorinated analogs due to reduced electron density at the carbonyl .
  • Computational Evidence: DFT calculations show a 15–20% decrease in C=O bond order, facilitating nucleophilic addition .

Q. What computational approaches have been used to study reaction mechanisms involving this compound?

Methodological Answer:

  • QM/MM Simulations: To model transition states in enzyme-catalyzed reactions (e.g., acetylcholinesterase inhibition by analogous trifluoroethanones) .
  • DFT Studies: Optimize geometries of intermediates in nucleophilic substitutions, revealing charge redistribution at the carbonyl group .

Q. Table 2: Computational Insights

MethodKey FindingRelevance to Research Design
QM/MMTransition-state stabilization via CF₃···H bondsGuides inhibitor design for enzymes
MD SimulationsSolvent effects on reaction barriersInforms solvent selection for synthesis

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Methodological Answer: Contradictions often arise from variations in reaction conditions:

  • Case Study: A 69% yield was achieved using isopropylmagnesium chloride in THF at -5°C , whereas ambient temperature reactions yield ≤50%.
  • Resolution Strategy:
    • In Situ Monitoring: Use FT-IR or Raman spectroscopy to track reagent consumption.
    • Byproduct Analysis: LC-MS to identify side products (e.g., diaryl ketones from over-acylation).
    • Optimization: Systematic variation of temperature, solvent, and stoichiometry .

Q. How does the 2-methoxy group affect regioselectivity in derivatization reactions?

Methodological Answer: The methoxy group directs electrophilic substitution to the para position due to its electron-donating resonance effect. For example:

  • Nitration: Yields 1-(3,5-difluoro-2-methoxy-4-nitrophenyl)-2,2,2-trifluoroethanone as the major product (>80%) .
  • Cross-Coupling: Suzuki-Miyaura reactions favor coupling at the methoxy-adjacent position under Pd catalysis .

Q. What are the implications of fluorinated analogs in medicinal chemistry applications?

Methodological Answer: Fluorine enhances metabolic stability and binding affinity:

  • Case Study: Sarolaner, a veterinary antiparasitic drug, uses a trifluoroethanone intermediate for improved target (GABA receptor) binding .
  • Bioisosterism: The CF₃ group mimics steric bulk of methyl groups while increasing electronegativity, enabling selective interactions .

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